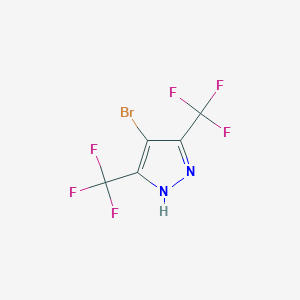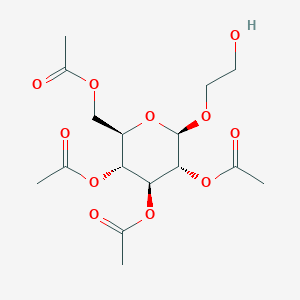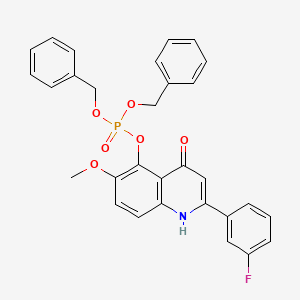
N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of Methoxyethoxy Groups: The methoxyethoxy groups can be introduced via etherification reactions using suitable alkylating agents like 2-methoxyethanol in the presence of a base.
Acetylation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazoline core or the ethynyl group, potentially forming dihydroquinazoline derivatives or alkenes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline carboxylic acids, while reduction could produce quinazoline alcohols or alkenes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with cellular signaling pathways.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, inhibiting their activity and thereby modulating cellular processes. The ethynyl group may enhance binding affinity or specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or pharmacokinetic properties compared to other quinazoline derivatives.
特性
IUPAC Name |
N-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-18-7-6-8-19(13-18)27(17(2)28)24-20-14-22(31-11-9-29-3)23(32-12-10-30-4)15-21(20)25-16-26-24/h1,6-8,13-16H,9-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZBEREXRTXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C#C)C2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8099493.png)
![2,2-Dimethylnaphtho[1,8-de][1,3]dioxine](/img/structure/B8099508.png)








![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8099584.png)

